(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid
Overview
Description
“(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with other compounds such as 3-[(3-methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid1 and (3S)-3-(5-Nitro-1H-indol-3-yl)-3-(3-phenoxyphenyl)propanoic acid2, but these are not the same compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid”. However, related compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor3.Molecular Structure Analysis
The molecular structure of “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” is not readily available. However, similar compounds like 3-[(3-methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid have a molecular weight of 375.421.Chemical Reactions Analysis
Specific chemical reactions involving “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” are not documented. However, related compounds have been involved in various reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides3.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” are not readily available. However, similar compounds like 3-[(3-methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid are known to be a powder at room temperature1.Safety And Hazards
The safety and hazards associated with “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” are not documented. However, similar compounds like 3-[(3-methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid have been classified as hazardous, with warnings for skin and eye irritation, and respiratory sensitization1.
Future Directions
The future directions for research on “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” are not clear due to the lack of available information. However, related compounds have shown potential in medical research, particularly in relation to diabetes and other metabolic disorders3. Further research could explore the potential applications of “(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid” in these areas.
properties
IUPAC Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHGYXZPWMNKT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354566 | |
Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
CAS RN |
723733-91-3 | |
Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.